molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

Chlorosulfonic acid

Cat. No. B046556
CAS RN: 7790-94-5
M. Wt: 116.53 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorosulfonic acid typically involves the direct reaction of sulfur trioxide with hydrochloric acid. This process requires precise control over reaction conditions to manage the highly exothermic nature of the reaction and to prevent the formation of by-products. Research on the direct syntheses of alkyl(aryl)chlorosilanes, which are closely related to the synthesis mechanisms of chlorosulfonic acid, highlights the importance of understanding the reaction mechanism for the development of new synthesis methodologies (Turetskaya, Andrianov, Trofimova, & Chernyshev, 1975)1.

Molecular Structure Analysis

The molecular structure of chlorosulfonic acid is characterized by the presence of a sulfur atom bonded to a chloride atom and two oxygen atoms, with one of the oxygen atoms also bonded to a hydroxyl group. This structure is responsible for its strong acidity and reactivity. Studies on similar compounds emphasize the significance of molecular structure in determining the physical and chemical properties of sulfur-containing acids.

Chemical Reactions and Properties

Chlorosulfonic acid undergoes various chemical reactions, including sulfonation, chlorination, and esterification, due to its reactive sulfonyl chloride and hydroxyl groups. It acts as a sulfonating agent for organic compounds, facilitating the introduction of sulfonic acid groups into molecules, which is essential for producing surfactants and pharmaceuticals. The reactivity of chlorosulfonic acid with water, forming hydrochloric acid and sulfuric acid, underscores its role in acid-catalyzed reactions.

Physical Properties Analysis

The physical properties of chlorosulfonic acid, such as its boiling point, melting point, and density, are crucial for its handling and application in industrial processes. Its hygroscopic nature requires it to be stored and used under controlled conditions to prevent its reaction with moisture, which can lead to the release of corrosive gases.

Chemical Properties Analysis

The chemical properties of chlorosulfonic acid, including its acidity, solubility, and reactivity with various organic and inorganic compounds, make it a versatile intermediate in chemical synthesis. Its ability to donate a sulfonic acid group makes it a valuable reagent in the synthesis of sulfonated polymers, dyes, and surfactants.

Scientific Research Applications

  • Synthesis of Benzimidazoles : Chlorosulfonic acid serves as a catalyst for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles, offering advantages like short reaction time, easy workup, and moderate to excellent yields (Shitole, Niralwad, Shingate, & Shingare, 2016).

  • Green Synthesis of Organic Compounds : It is used as a catalyst in the green synthesis of organic compounds, such as 2-mercaptonaphthalen-1-yl)methyl-3-hydroxy-5,5-dimethylcyclohex-2-enones, leveraging environmentally friendly processes (Reddy, Reddy, Kalla, & Jeong, 2015).

  • Conversion of Ketones and Aldehydes : It facilitates the efficient conversion of ketones and aldehydes to corresponding gem-dihydroperoxides with high rates and excellent yields (Khosravi & Asgari, 2015).

  • Catalysis in Chemical Reactions : Chlorosulfonic acid acts as a catalyst in various chemical reactions like esterification of aliphatic alcohols, alkylation of alkenes, and synthesis of alkyl halides (Vahid, 2013).

  • Biodiesel Synthesis : It is used in a single-step process for ultrasonic biodiesel synthesis from crude Jatropha curcas oil, achieving a high yield at moderate temperature and molar ratio (Choudhury, Srivastava, & Moholkar, 2014).

  • Chlorosulfonation of Aromatic Compounds : Chlorosulfonic acid is utilized for the chlorosulfonation of aromatic compounds, substituting hydrogen atoms with the chlorosulfonyl group (Bassin, Cremlyn, & Swinbourne, 1991).

  • Carbon Nanotube Modification : It enables the transformation of disordered carbon nanotubes into precise and functional morphologies (Headrick et al., 2022).

  • Olefin Cyclization : Chlorosulfonic acid is used as an effective agent for electrophilic olefin cyclizations with internal nucleophilic termination (Linares-Palomino, Salido, Altarejos, & Sánchez, 2003).

  • Dissolution of Carbon Nanotubes : It is a solvent for a range of carbon nanotubes, allowing for the dissolution and creation of liquid-crystalline phases in macroscopic CNT-based materials (Parra‐Vasquez et al., 2010).

  • Formation of Silica Sulfuric Acid : Reacting with silica gel, it forms silica sulfuric acid, an effective deacetalizating agent for converting acetals to carbonyl derivatives (Mirjalili, Zolfigol, & Bamoniri, 2001).

Safety And Hazards

Chlorosulfonic acid is fatal if swallowed and toxic if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It may be corrosive to metals .

Future Directions

Chlorosulfonic acid has demonstrated that it is a truly versatile reagent since its discovery in 1854 . It is gradually finding its way into real-life applications, including nanocomposites and biomaterials, energy, and microelectronics . Some of the most promising application areas use 2D materials to produce membranes for water desalination, laminates for thermal management and microwave shielding, and conformal coatings for wearable electronics .

properties

IUPAC Name

sulfurochloridic acid
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InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)Cl
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Molecular Formula

ClHO3S, Array, ClSO3H
Record name CHLOROSULFONIC ACID
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DSSTOX Substance ID

DTXSID1029706
Record name Chlorosulfuric acid
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Molecular Weight

116.53 g/mol
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Physical Description

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C
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Solubility

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75
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Vapor Density

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133
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Product Name

Chlorosulfonic acid

Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQUID

CAS RN

7790-94-5
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Melting Point

-112 °F (USCG, 1999), -80 °C
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Synthesis routes and methods

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosulfonic acid
Reactant of Route 2
Chlorosulfonic acid
Reactant of Route 3
Chlorosulfonic acid
Reactant of Route 4
Chlorosulfonic acid
Reactant of Route 5
Chlorosulfonic acid

Citations

For This Compound
18,700
Citations
RJW Cremlyn - 2002 - books.google.com
Since its discovery in 1854, chlorosulfonic acid has demonstrated that it is a truly versatile reagent. It is widely used as a sulfonating and chlorosulfonating agent, particularly of organic …
Number of citations: 134 books.google.com
D Lu, H Zou, R Guan, H Dai, L Lu - Polymer Bulletin, 2005 - Springer
… chlorosulfonic acid as a sulfonating agent for some aromatic polymers [1,4,12-16].As discussed earlier, using chlorosulfonic acid … was sulfonated with chlorosulfonic acid as sulfonating …
Number of citations: 141 link.springer.com
R Guan, H Zou, D Lu, C Gong, Y Liu - European Polymer Journal, 2005 - Elsevier
Sulfonated polyethersulfone (SPES) was prepared by homogeneous method with chlorosulfonic acid as sulfonating agent and concentrated sulfuric acid as solvent. The presence of …
Number of citations: 352 www.sciencedirect.com
EH Huntress, FH Carten - Journal of the American Chemical …, 1940 - ACS Publications
… of chlorosulfonic acid in order to convert the intermediate sulfonic acid (to be expected from one mole of chlorosulfonic acid) … in this work react but slowly with chlorosulfonic acid at room …
Number of citations: 147 pubs.acs.org
GD Yadav, AD Murkute - Journal of Catalysis, 2004 - Elsevier
UDCaT-5, a zirconia-based catalyst, with high sulfur content (9% w/w) but preservation of the tetragonal phase of zirconia was synthesized for the first time, by using chlorosulfonic acid …
Number of citations: 172 www.sciencedirect.com
Y Tamada - Biomaterials, 2004 - Elsevier
Silk fibroin (Bombyx mori) was sulfated using chlorosulfonic acid in pyridine. FT-IR spectra showed introduction of sulfate group by this reaction; NMR spectra indicated that sulfation …
Number of citations: 138 www.sciencedirect.com
Y Zhang, WT Wong, KF Yung - Applied Energy, 2014 - Elsevier
… Herein, we report a more stable solid acid analogue for the reaction, chlorosulfonic acid modified zirconia (HClSO 3 –ZrO 2 ). It was characterized by XRD, SEM, BET, EDX, IR, TGA, and …
Number of citations: 140 www.sciencedirect.com
GS Gordon, RL Burwell - Journal of the American Chemical …, 1949 - ACS Publications
… order of rapidity as the racemization by chlorosulfonic acid reported in the present paper… chlorosulfonic acid-hydrocarbon reaction suggest that the catalytic activity of chlorosulfonic acid …
Number of citations: 33 pubs.acs.org
AW Weston, CM Suter - Journal of the American Chemical Society, 1939 - ACS Publications
… It was reported by Riesz andFrankfurter1 that the action of chlorosulfonic acid upon acetophenone yields a disulfonyl chloride. Since the dithiol obtained by reduction of this, unlike o-…
Number of citations: 26 pubs.acs.org
JP Bassin, RJ Cremlyn, JM Lynch… - … , Sulfur, and Silicon and …, 1993 - Taylor & Francis
… ; C(CH 3 ) 2 (55) were reacted with chlorosulfonic acid. Under forcing conditions (100–150C), … With chlorosulfonic acid under milder conditions, the substrates afforded mono-, di, tri- and …
Number of citations: 8 www.tandfonline.com

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